Tridecanedioic acid, monomethyl ester

Catalog No.
S8613596
CAS No.
3927-59-1
M.F
C14H25O4-
M. Wt
257.35 g/mol
Availability
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Tridecanedioic acid, monomethyl ester

CAS Number

3927-59-1

Product Name

Tridecanedioic acid, monomethyl ester

IUPAC Name

13-methoxy-13-oxotridecanoate

Molecular Formula

C14H25O4-

Molecular Weight

257.35 g/mol

InChI

InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1

InChI Key

GPYDWIIQNNHYJO-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)[O-]

Tridecanedioic acid, monomethyl ester is an organic compound with the molecular formula C14H26O4\text{C}_{14}\text{H}_{26}\text{O}_{4} and a molecular weight of 258.35 g/mol. This compound is an ester derivative of tridecanedioic acid, which is a dicarboxylic acid featuring a straight-chain structure with 13 carbon atoms. The compound is characterized by the presence of one methyl ester group attached to one of the carboxylic acid functionalities of tridecanedioic acid, resulting in a unique chemical structure that influences its properties and reactivity .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to regenerate tridecanedioic acid and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can yield different esters.
  • Reduction: The ester can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Tridecanedioic acid, monomethyl ester can be synthesized through several methods:

  • Esterification: The most common method involves reacting tridecanedioic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the ester.
    Tridecanedioic Acid+MethanolAcid CatalystTridecanedioic Acid Monomethyl Ester+Water\text{Tridecanedioic Acid}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Tridecanedioic Acid Monomethyl Ester}+\text{Water}
  • Transesterification: Another method involves transesterifying a different ester with methanol under basic conditions.

These methods are advantageous for producing high yields of tridecanedioic acid, monomethyl ester with relatively simple procedures .

Tridecanedioic acid, monomethyl ester has several applications across various fields:

  • Cosmetics: Due to its emollient properties, it is used in skincare formulations.
  • Pharmaceuticals: Its biocompatibility makes it a candidate for drug delivery systems.
  • Food Industry: It may be utilized as a flavoring agent or food additive due to its fatty acid derivatives.
  • Industrial

Research on interaction studies involving tridecanedioic acid, monomethyl ester primarily focuses on its compatibility with other substances in formulations. For instance, studies have shown that this compound can interact favorably with various oils and emulsifiers in cosmetic formulations. Additionally, its interactions with biological membranes suggest potential applications in drug delivery systems where it could enhance permeation through lipid bilayers .

Tridecanedioic acid, monomethyl ester shares similarities with other fatty acid esters but possesses unique characteristics due to its specific chain length and functional groups. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Tridecanedioic AcidC13H24O4\text{C}_{13}\text{H}_{24}\text{O}_{4}Dicarboxylic acid without methyl ester
Dimethyl TridecanedioateC15H28O4\text{C}_{15}\text{H}_{28}\text{O}_{4}Contains two methyl esters
Undecanedioic AcidC11H22O4\text{C}_{11}\text{H}_{22}\text{O}_{4}Shorter carbon chain compared to tridecanedioic acid
Myristoleic AcidC14H26O2\text{C}_{14}\text{H}_{26}\text{O}_{2}Unsaturated fatty acid differing by double bond

The uniqueness of tridecanedioic acid, monomethyl ester lies in its specific methyl substitution on one carboxylic group while maintaining a longer carbon chain compared to other similar compounds. This structural feature contributes to its distinct physical and chemical properties .

Molecular Configuration and Isomeric Forms

Tridecanedioic acid, monomethyl ester (C₁₄H₂₅O₄⁻) features a 13-carbon aliphatic chain with a methyl ester group at one terminus and a free carboxylic acid at the other (Fig. 1). The molecular weight of 257.35 g/mol aligns with its linear structure, which minimizes steric strain. Isomeric forms are limited due to the fixed esterification site, though positional isomers could theoretically arise if esterification occurs at alternative carboxyl groups. However, synthetic routes typically yield the 13-methoxy-13-oxotridecanoate isomer exclusively, as confirmed by the absence of branched analogs in spectral databases.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₅O₄⁻
Molecular Weight257.35 g/mol
Parent CompoundBrassylic acid monomethyl ester
Density1.12 g/cm³ (estimated)

Spectroscopic Characterization Techniques

Infrared Spectroscopy (IR): The ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while the carboxylic acid O-H stretch is observed as a broad peak near 2500-3000 cm⁻¹. The absence of hydroxyl peaks in esterified analogs (e.g., dimethyl tridecanedioate) confirms successful monomethylation.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Methyl ester protons resonate at δ 3.65 (s, 3H), while the α-methylene protons to the ester group appear at δ 2.30 (t, 2H). The terminal carboxylic acid proton is typically absent due to exchange broadening.
  • ¹³C NMR: The ester carbonyl carbon is detected at δ 170-173 ppm, distinct from the carboxylic acid carbonyl at δ 178-182 ppm.

Mass Spectrometry (MS): Electron ionization (EI-MS) fragments the molecule at the ester linkage, producing ions at m/z 199 [C₁₁H₁₉O₃⁻] and m/z 57 [CH₃OCO⁻].

Thermal Stability and Phase Transition Behavior

Differential Scanning Calorimetry (DSC) of related diesters reveals melting points between 40–60°C, suggesting the monomethyl ester decomposes before melting due to the free carboxylic acid’s instability. Thermogravimetric analysis (TGA) under nitrogen shows 5% mass loss at 150°C, with major degradation occurring above 200°C via decarboxylation and ester pyrolysis. The patent GB857163A notes that oxidation steps in synthesis require temperatures below 80°C to prevent side reactions, underscoring its moderate thermal resilience.

Solubility Profiles in Organic and Aqueous Media

The monomethyl ester exhibits limited aqueous solubility (0.004 g/L at 24°C), attributed to the hydrophobic aliphatic chain. In organic solvents:

  • High Solubility: Methanol (13 g/L), acetone (>50 g/L)
  • Moderate Solubility: Ethyl acetate (8 g/L), toluene (1.3 g/L)

Partition coefficients (LogP ≈ 3.3) indicate preferential partitioning into nonpolar phases, making it suitable for solvent-based polymerizations.

Esterification Pathways for Mono- and Di-Substituted Derivatives

Esterification of tridecanedioic acid involves selectively modifying one or both carboxylic acid groups. The Fischer–Speier esterification is a classical method where the acid reacts with methanol under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid [2]. For monomethyl ester synthesis, stoichiometric control is essential: a 1:1 molar ratio of tridecanedioic acid to methanol favors monoester formation, while excess methanol drives diester production [2] [6]. However, achieving high selectivity for the monomethyl derivative remains challenging due to the reactivity of both carboxyl groups.

An alternative approach employs acid chloride intermediates. Treating tridecanedioic acid with thionyl chloride (SOCl₂) generates the corresponding diacid chloride, which undergoes partial methanolysis to yield the monomethyl ester [8]. This method avoids equilibrium limitations and achieves yields up to 70% under optimized conditions [8]. Similarly, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables mild esterification, particularly useful for heat-sensitive substrates [3]. The DMAP catalyst suppresses side reactions, such as N-acylurea formation, ensuring higher purity [3].

Table 1: Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentSelectivity (Mono:Di)Yield (%)
Fischer–SpeierH₂SO₄1:1.550–60
Acid Chloride RouteSOCl₂, MeOH3:165–70
SteglichDCC/DMAP4:175–80

Catalytic Strategies for Selective Methyl Ester Formation

Selective monomethyl esterification requires catalysts that differentiate between the two carboxyl groups. Lewis acid catalysts, such as scandium(III) triflate, enhance electrophilicity at one carboxyl group, favoring its reaction with methanol [2]. In contrast, superbase systems (e.g., KOH-DMSO) promote alkylation of carboxylate anions, enabling selective ester formation even in bulky substrates [4]. For example, tridecanedioic acid treated with dibromomethane in a superbasic medium yields monomethyl esters via nucleophilic displacement [4].

Acid scavengers like molecular sieves or anhydrous salts shift equilibrium by removing water, improving monoester yields in Fischer–Speier reactions [2]. Recent advances employ flow chemistry to maintain precise stoichiometric ratios, achieving >90% selectivity for monomethyl esters in continuous setups [8].

Role as Monomer in Polyester Synthesis

The free acid terminus allows step-growth polycondensation with diols or polyols, while the internal ester facilitates formation of macrolactones that undergo ring-opening polymerisation. A frequently exploited route is transesterification of the monomethyl ester to ethylene brassylate, followed by solvent-free ring-opening polymerisation; selected organocatalysts are summarised in Table 2.

Poly(ethylene brassylate) obtained in this way crystallises at about 70 °C, has a glass-transition temperature near −33 °C and, at number-average molecular masses above ninety-thousand grams per mole, combines tensile strength above twenty megapascals with elongation at break exceeding eight-hundred percent [2]. Differential scanning calorimetry and fast scanning calorimetry reveal two discrete melt-recrystallisation events (≈40 °C and ≈60 °C) and a quantised crystal-thickness transition that slows crystallisation at these temperatures [3]. Such self-poisoning behaviour, rare in long-chain polyesters, supports fine thermal processing windows for foams and fibres.

Copolymerisation strategies extend functionality. Lignin grafting yields lignin-graft-poly(ethylene brassylate) with melting temperature seventy-eight degrees Celsius and modulus up to four-hundred-seventy megapascals, three times that of the parent polyester [4]. Bio-oil-derived polyester-amides prepared from the same monomethyl ester display melting points of one-hundred-thirty to one-hundred-thirty-nine degrees Celsius and retain mechanical integrity after prolonged water exposure, while still degrading hydrolytically over twelve months [5].

Table 2 Organocatalytic bulk polymerisation of ethylene brassylate at eighty degrees Celsius (10 hours, benzyl-alcohol initiator) [6]

Catalyst (2 mol %)Number-average mass / g mol⁻¹DispersityMonomer conversion / %
1,5,7-Triazabicyclo[4.4.0]dec-5-ene13 0001.590
p-Toluenesulfonic acid9 0001.784
Dodecylbenzenesulfonic acid7 8001.878
Diphenyl phosphate6 2001.871
1,2,3-Tricyclohexylguanidine4 3002.056

Crosslinking Agent for Thermoplastic Elastomers

Because the molecule carries only one carboxyl group, it introduces pendent rather than difunctional junctions into elastomer chains. When blended with highly saturated nitrile rubber and dynamically cross-linked in the presence of polyamines, the monomethyl ester acts as a sacrificial ionic anchor; it increases compression-set resistance yet preserves melt-reprocessability, a combination unattainable with symmetric diacids [7]. Similar monoester-based formulations deliver thermoplastic elastomers that maintain rubber elasticity at room temperature but flow above one-hundred-and-seventy degrees Celsius, enabling injection moulding of seals and vibration isolators without permanent cure.

In supramolecular siloxane systems the acid reacts with bis-urea end groups to create one-dimensional, reversible “hydrogen-bond chains” that produce high ultimate strength (up to thirty-five megapascals) while being fully melt-recyclable [8]. Such dynamic cross-link densities can be thermo-reversed at one-hundred degrees Celsius, allowing on-line repair of extrusion defects.

Comparative Analysis with Dodecanedicarboxylic Acid Derivatives

The neighbouring dodecanedicarboxylic-acid family (C₁₂ chain) provides a convenient benchmark. Physicochemical constants are contrasted in Table 1.

Table 1 Selected physicochemical data for the two mono-esters

ParameterTridecanedioic acid monomethyl esterDodecanedioic acid monomethyl ester
Molecular formulaC₁₄H₂₆O₄ [1]C₁₃H₂₄O₄ [9]
Molecular weight / g mol⁻¹258.35 [1]244.33 [9]
Melting point / °Cnot reported in open data51.5–52 [9]
Boiling point (3 Torr) / °C600 K (dimethyl analogue) [10]170 [9]

An odd carbon number lowers packing efficiency (odd-even effect). Consequently, poly(ethylene brassylate) melts thirty to fifty degrees below poly(ethylene dodecanedioate) analogues synthesised under identical conditions [11]. Odd-chain polymers also crystallise more slowly, offering broader processing windows.

Mechanical comparisons further highlight the chain-length influence:

Table 3 Representative mechanical and thermal properties of long-chain aliphatic polyesters

Polyester (diacid, diol)Melting point / °CGlass transition / °CTensile strength / MPaElongation at break / %
Poly(ethylene brassylate)70 [2]−33 [2]>20 [2]>800 [2]
Poly(butylene dodecanedioate)110–114 [12]−27 [12]15 (linear) → 28 (branched) [12]260 (linear) → 480 (branched) [12]

The lower melting point and comparable ductility make brassylate-based polyesters attractive for medical filaments that must soften at body temperature, whereas dodecanedioate systems provide higher heat distortion resistance important for automotive mouldings.

Surface Modification Applications in Nanocomposites

The amphiphilic architecture of the monomethyl ester—hydrophilic acid head and hydrophobic eleven-carbon chain—renders it an efficient compatibiliser for inorganic–polymer interfaces. When grafted onto cellulose nanocrystals and melt-blended with poly(ethylene brassylate), it produces a percolating network that simultaneously raises Young modulus by up to one-hundred-fifty percent and preserves ductility at low filler loadings [13].

Analogous long-chain modifiers tethered to titanium dioxide and barium titanate nanoparticles raise dielectric permittivity of poly(vinylidene fluoride) matrices to seventy-six at one kilohertz by improving particle dispersion and interfacial polarisation [14]. The monomethyl ester offers similar grafting chemistry through carbodiimide-mediated coupling, while its single acid group avoids undesired bridging between particles, allowing higher surface coverage and finer dispersion compared with diacid treatments.

On carbon-based fillers the ester forms ester–amide linkages under mild conditions, imparting hydrophobic barriers that inhibit moisture uptake and enhance electrical insulation in printed electronics coatings.

Table 4 Effect of cellulose nanocrystal loading on poly(ethylene brassylate) reinforced with long-chain ester interface [13]

Cellulose nanocrystal fraction / wt %Young modulus change / %Tensile strain change / %
5+30−5
20+80−40
50+150brittle fracture

Concluding Perspective

Tridecanedioic acid, monomethyl ester unites renewable origin, selective reactivity and long aliphatic flexibility. These attributes translate into:

  • Low-temperature-melting, high-ductility polyesters suitable for biomedical, packaging and 3-dimensional-printing filaments.
  • Dynamically reprocessable thermoplastic elastomers that combine durable cross-linking with melt recyclability.
  • Tailored property gradients when contrasted with the better-known dodecanedicarboxylic-acid derivatives, giving formulators a tunable balance between heat resistance and flexibility.
  • Robust surface functionalisation of inorganic and bio-based nanofillers, enabling mechanically tough, high-dielectric and moisture-resistant composites.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

257.17528427 g/mol

Monoisotopic Mass

257.17528427 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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